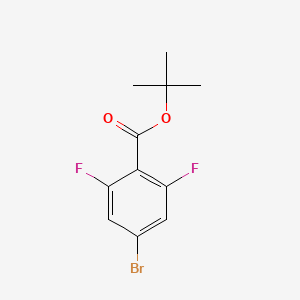

Tert-butyl 4-bromo-2,6-difluorobenzoate

Overview

Description

Tert-butyl 4-bromo-2,6-difluorobenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These compounds are of interest due to their potential applications in organic synthesis and materials science. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule. The presence of bromo and difluoro substituents on the benzene ring can also affect the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various strategies, including electrophilic aromatic substitution and radical-mediated reactions. For instance, the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related compound, was achieved by bromination of 2,6-di-tert-butyl-4-methylphenol followed by oxidation . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic approaches could be employed, such as halogenation and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds, such as tri-n-butyltin 2,6-difluorobenzoate, has been determined using X-ray crystallography. This compound forms a unique macrocyclic tetramer with a 16-membered Sn4O8 ring, where the tin atoms are five-coordinated with distorted trigonal bipyramidal geometries . The this compound molecule would likely have different structural features due to the absence of tin and the presence of the tert-butyl group.

Chemical Reactions Analysis

The reactivity of tert-butyl benzoate derivatives can be studied through various photochemical and electrochemical methods. Laser flash photolysis of tert-butyl aroylperbenzoates has been used to investigate the kinetics of their singlet and triplet states, as well as the resulting aroylphenyl radicals . These radicals exhibit solvent-dependent lifetimes and can participate in further reactions, such as bimolecular reactions with quenchers. Additionally, electrochemical reduction in the presence of carbon dioxide can lead to aryl radical cyclization and tandem carboxylation, as demonstrated with methyl 4-tert-butylbenzoate . These studies provide insights into the potential reactivity of this compound under photochemical or electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The steric effects of the tert-butyl group and the electronic effects of the bromo and difluoro substituents would influence properties such as solubility, boiling point, and reactivity. The presence of the bromo group could make the compound amenable to further functionalization through nucleophilic substitution reactions. The difluoro groups would likely increase the acidity of the benzoate proton, potentially affecting the compound's behavior in acid-base reactions.

Scientific Research Applications

Synthesis Applications

Tert-butyl 4-bromo-2,6-difluorobenzoate plays a significant role in the synthesis of various compounds. For example, it has been used in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a process that demonstrates its utility in creating hydroxybenzoic acid derivatives (Lai Yi, 2003). Additionally, it is involved in the efficient synthesis of alpha-aryl esters through palladium-catalyzed coupling with aryl halides, showcasing its versatility in forming ester compounds (M. Jørgensen et al., 2002).

Photolysis and Radical Studies

In the field of photolysis, tert-butyl aroylperbenzoates, which include this compound, have been studied using laser flash photolysis (LFP). This research has contributed to understanding the kinetics of singlet and triplet states as well as the behavior of aroylphenyl radicals (B. S. and D. Neckers, 2004).

Antioxidant Synthesis

The compound also finds application in the synthesis of new oxadiazoles with antioxidant properties. For instance, compounds synthesized from this compound have demonstrated significant free-radical scavenging ability (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).

Catalysis and Reaction Enhancement

In catalysis, the compound is used as an alternative to benzoquinone for room-temperature Fujiwara-Moritani reactions, enhancing reaction conditions and efficiency (Xinzhu Liu, K. K. Hii, 2011).

Molecular Ring Formulation

This compound is also key in the synthesis of benzaldehydes through ring formulation processes. This application is crucial in the development of new organic compounds (A. Kende, M. Zhong, 1999).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-bromo-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTKGKORENKLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700585 | |

| Record name | tert-Butyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955887-09-9 | |

| Record name | 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955887-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)

![[Rucl(P-cymene)((R)-xylbinap)]CL](/img/structure/B3030698.png)

![(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl](/img/structure/B3030699.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)